Dienogest-d5: A Technical Guide for Researchers
Dienogest-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d5. It also delves into the well-established signaling pathways of its parent compound, Dienogest, offering valuable context for its biological activity. This document is intended to serve as a detailed resource for professionals in research and drug development.
Chemical Properties and Structure
Dienogest-d5 is the deuterium-labeled analog of Dienogest, a synthetic progestogen. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the quantification of Dienogest in biological matrices.[1]
The fundamental chemical and physical properties of Dienogest-d5 are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Appearance | Pale beige to yellow solid |
| Melting Point | 210-212 °C |
| Solubility | Soluble in Chloroform, Methanol |
| Storage Temperature | -20 °C |
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2 |
| Molecular Formula | C₂₀H₂₀D₅NO₂ |
| Molecular Weight | 316.45 g/mol |
Experimental Protocols
While specific, detailed synthesis protocols for Dienogest-d5 are proprietary and not publicly available, the synthesis would follow the general synthetic routes established for Dienogest, utilizing deuterated starting materials or reagents at appropriate steps. Several methods for the synthesis of the parent compound, Dienogest, have been published, typically starting from estra-4,9-diene-3,17-dione.[2][3][4][5]
The primary application of Dienogest-d5 is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7][8] Below is a representative protocol for the quantification of Dienogest in human plasma using Dienogest-d5 as an internal standard.
Quantification of Dienogest in Human Plasma using LC-MS/MS
This protocol outlines a general procedure and should be optimized and validated for specific laboratory conditions and instrumentation.
Objective: To determine the concentration of Dienogest in human plasma samples.
Materials:
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Human plasma samples
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Dienogest analytical standard
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Dienogest-d5 internal standard (IS)
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Acetonitrile (ACN), HPLC grade
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Ammonium acetate, analytical grade
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Water, HPLC grade
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Zorbax XDB-Phenyl column (4.6 x 75 mm, 3.5 µm) or equivalent
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Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of Dienogest (e.g., 1 mg/mL) in acetonitrile.
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Prepare a stock solution of Dienogest-d5 (e.g., 1 mg/mL) in acetonitrile.
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From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Prepare a working solution of the internal standard (Dienogest-d5) at an appropriate concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
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To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the Dienogest-d5 internal standard working solution.
-
Vortex briefly to mix.
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Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
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Vortex for 5-10 minutes.
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Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
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Transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
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Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
-
LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (e.g., 70:30, v/v)
-
Flow Rate: 0.6 mL/min
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Injection Volume: 10 µL
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Column Temperature: Ambient
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-
Mass Spectrometric Conditions (Positive ESI):
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Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For Dienogest, a common transition is m/z 312.3 → 135.3.[6] The specific transition for Dienogest-d5 would be approximately m/z 317.3 → [product ion], which needs to be determined empirically.
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Optimize MS parameters such as declustering potential, collision energy, and source temperature for both Dienogest and Dienogest-d5.
-
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the data.
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Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Signaling Pathways of Dienogest
Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor, leading to a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways influenced by Dienogest.
Progesterone Receptor (PR) Signaling Pathway
Dienogest is a potent agonist of the progesterone receptor.[9] Upon binding, the Dienogest-PR complex translocates to the nucleus and modulates the transcription of target genes, leading to its progestogenic and anti-proliferative effects on endometrial tissue.
Inhibition of NF-κB Signaling Pathway
Dienogest has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. By suppressing NF-κB activation, Dienogest can reduce the expression of pro-inflammatory cytokines, contributing to its therapeutic effect in endometriosis.
Induction of Endoplasmic Reticulum (ER) Stress
Recent studies have indicated that Dienogest can induce endoplasmic reticulum (ER) stress in endometriotic cells. This induction of ER stress can lead to apoptosis (programmed cell death) and a reduction in cell proliferation and invasion, highlighting another potential mechanism for its therapeutic action in endometriosis.
References
- 1. veeprho.com [veeprho.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dienogestrel synthesis - chemicalbook [chemicalbook.com]
- 4. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 5. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
